molecular formula C25H20N2O5S2 B2995799 Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397289-57-5

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2995799
CAS No.: 397289-57-5
M. Wt: 492.56
InChI Key: XRDIBLKBIPIYTL-UHFFFAOYSA-N
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Description

Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[b]thiophene core substituted with various functional groups, including an indolin-1-ylsulfonyl group and a carboxylate ester group. Due to its unique structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through a cyclization reaction of appropriate precursors. Subsequent steps include the introduction of the indolin-1-ylsulfonyl group and the carboxylate ester group. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in ensuring the successful formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: In biological research, Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use in the treatment of diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share the indole core structure and exhibit similar biological activities.

  • Benzo[b]thiophene Derivatives: These compounds have a similar benzo[b]thiophene core and are used in various chemical and biological applications.

  • Sulfonylbenzamide Derivatives: These compounds contain a sulfonylbenzamide group and are known for their biological activity.

Uniqueness: Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

methyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S2/c1-32-25(29)23-22(19-7-3-5-9-21(19)33-23)26-24(28)17-10-12-18(13-11-17)34(30,31)27-15-14-16-6-2-4-8-20(16)27/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDIBLKBIPIYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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